molecular formula C17H20N4O2S B2932820 (E)-2-phenyl-N-(1-pyrimidin-2-ylpiperidin-4-yl)ethenesulfonamide CAS No. 1241685-46-0

(E)-2-phenyl-N-(1-pyrimidin-2-ylpiperidin-4-yl)ethenesulfonamide

Cat. No.: B2932820
CAS No.: 1241685-46-0
M. Wt: 344.43
InChI Key: OIJABMSAWJOJBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-phenyl-N-(1-pyrimidin-2-ylpiperidin-4-yl)ethenesulfonamide is a sulfonamide derivative characterized by an ethenesulfonamide backbone with a phenyl group at the 2-position and a piperidin-4-ylamine moiety substituted with a pyrimidin-2-yl group. This compound belongs to a broader class of (E)-N-aryl-2-arylethenesulfonamides, which have garnered interest due to their modular synthesis and tunable bioactivities .

Properties

IUPAC Name

(E)-2-phenyl-N-(1-pyrimidin-2-ylpiperidin-4-yl)ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2S/c22-24(23,14-9-15-5-2-1-3-6-15)20-16-7-12-21(13-8-16)17-18-10-4-11-19-17/h1-6,9-11,14,16,20H,7-8,12-13H2/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIJABMSAWJOJBE-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NS(=O)(=O)C=CC2=CC=CC=C2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1NS(=O)(=O)/C=C/C2=CC=CC=C2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-2-phenyl-N-(1-pyrimidin-2-ylpiperidin-4-yl)ethenesulfonamide is a sulfonamide compound with significant potential in medicinal chemistry, particularly as an inhibitor of Bruton's tyrosine kinase (Btk). This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C17H20N4O2S
  • Molecular Weight : 344.4 g/mol
  • CAS Number : 1241685-46-0

The primary biological activity of this compound is attributed to its role as a Btk inhibitor . Btk is a critical enzyme involved in various signaling pathways that regulate cell proliferation and survival, particularly in B cells. Inhibition of Btk can disrupt these pathways, making this compound a candidate for treating cancers and autoimmune diseases.

Binding Affinity Studies

Binding affinity studies have shown that this compound forms covalent bonds with Btk, leading to irreversible inhibition. Techniques such as surface plasmon resonance and isothermal titration calorimetry are commonly employed to assess these interactions, providing insights into the kinetics and thermodynamics of binding.

Synthesis

The synthesis of this compound involves several steps that may vary based on the specific reagents and conditions used. The general synthetic route includes:

  • Formation of the Ethenesulfonamide Backbone : Starting from appropriate phenyl and pyrimidinyl precursors.
  • Piperidine Modification : Introducing the piperidinyl group at the 4-position.
  • Purification : Employing chromatographic techniques to isolate the desired product.

Anticancer Activity

Research indicates that this compound exhibits potent anticancer properties through its Btk inhibition. In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines, particularly those associated with B-cell malignancies.

Study ReferenceCell LineIC50 ValueMechanism
Ramos50 nMBtk inhibition leading to apoptosis
NALM630 nMDisruption of survival signaling pathways

Autoimmune Disease Models

In models of autoimmune diseases, particularly systemic lupus erythematosus (SLE), this compound has shown promise in reducing disease severity by modulating immune responses through Btk inhibition.

Study ReferenceModelEffect
SLE Mouse ModelReduced autoantibody production
EAE ModelDecreased inflammatory cell infiltration

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals unique aspects of this compound:

Compound NameStructural FeaturesUnique Aspects
(E)-2-phenyl-N-(1-pyrimidin-2-ylpiperidin-3-yl)ethenesulfonamideSimilar backbone but different piperidine positionPotentially different biological activity due to structural change
1-[4-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-oneIncorporates a pyrazolo group instead of pyrimidineBroader spectrum of activity against kinases

Scientific Research Applications

Scientific Research Applications of (E)-2-phenyl-N-(1-pyrimidin-2-ylpiperidin-4-yl)ethenesulfonamide

This compound is a sulfonamide compound with a molecular weight of 344.4 g/mol, characterized by a phenyl group and a pyrimidinylpiperidinyl moiety . It has garnered interest in pharmaceutical research, particularly as a potential therapeutic agent in oncology and immunology.

Potential as a Btk Inhibitor

This compound has demonstrated potential as an inhibitor of Bruton's tyrosine kinase (Btk). Btk is a crucial target in treating various cancers and autoimmune diseases. Inhibitors of Btk can disrupt signaling pathways that promote cell proliferation and survival, making this compound relevant in oncological research. The biological activity of this compound is largely attributed to its ability to form covalent bonds with target proteins, potentially leading to irreversible Btk inhibition.

Therapeutic Applications

The primary applications of this compound lie in pharmaceutical research, especially as a potential therapeutic agent in oncology and immunology. Its role as a Btk inhibitor opens avenues for developing treatments for diseases characterized by dysregulated Btk activity, such as certain leukemias and lymphomas. The compound's structural characteristics also make it a candidate for further modifications to enhance its efficacy or reduce potential side effects.

Interaction Studies

Interaction studies involving this compound primarily focus on its binding affinity to Bruton's tyrosine kinase. These studies commonly employ techniques such as surface plasmon resonance or isothermal titration calorimetry to assess binding kinetics and thermodynamics. Understanding these interactions can provide insights into the compound's mechanism of action and aid in optimizing its pharmacological properties.

Structural Similarities and Variations

Several compounds share structural similarities with this compound, often featuring variations in substituents or ring structures. Examples of such compounds are listed in the table below:

Compound NameStructural FeaturesUnique Aspects
(E)-2-phenyl-N-(1-pyrimidin-2-ylpiperidin-3-yl)ethenesulfonamideSimilar backbone but different piperidine positionPotentially different biological activity due to structural change
1-[4-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-oneIncorporates a pyrazolo group instead of pyrimidineBroader spectrum of activity against kinases
N-[2-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-n-methylethenesulfonamideContains an ethylene sulfonamide similar to our compoundMay exhibit different pharmacokinetics due to ethylene chain length

Comparison with Similar Compounds

Substituent Impact Analysis:

  • Aryl Group Variations : The phenyl group in the target compound is replaced with electron-rich (e.g., 4′-methoxyphenyl in 6d) or bulky (e.g., tert-butylphenyl in 2e) moieties in analogues. These changes influence solubility, steric interactions, and binding affinity .
  • Amine Modifications : The pyrimidin-2-ylpiperidine group in the target contrasts with tetrahydroimidazo-pyridine () or benzofuran-carbonylpiperidine () in others. Such variations alter hydrogen-bonding capacity and target selectivity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (E)-2-phenyl-N-(1-pyrimidin-2-ylpiperidin-4-yl)ethenesulfonamide and its analogues?

  • Methodological Answer : The compound is synthesized via condensation reactions between ethenesulfonyl chloride derivatives and aromatic amines. For example, (E)-2-aryl ethenesulfonyl chlorides are reacted with substituted anilines under reflux conditions with toluene, using a Dean-Stark apparatus to remove water. Purification involves silica gel chromatography or recrystallization, yielding products with 49–79% efficiency .
  • Key Steps :

  • Use of chlorosulfonylacetic acid ethyl ester as a precursor.
  • Optimization of reaction conditions (e.g., piperidine as a catalyst).
  • Characterization via melting point, 1H^1H-NMR, and HRMS .

Q. How is structural characterization of this compound typically performed?

  • Methodological Answer :

  • Spectroscopy : 1H^1H-NMR (300–600 MHz) confirms stereochemistry (e.g., J=15.315.6HzJ = 15.3–15.6 \, \text{Hz} for trans-alkene protons) and substituent integration. HRMS validates molecular weight .
  • Crystallography : X-ray diffraction with SHELX software (e.g., SHELXL for refinement) resolves 3D structures. This is critical for confirming the (E)-configuration and intermolecular interactions .

Q. What in vitro assays are employed to evaluate biological activity?

  • Methodological Answer :

  • Cytotoxicity : MTT assays using cancer cell lines (e.g., MDA-MB-231) to determine IC50_{50} values.
  • Tubulin Depolymerization : Immunofluorescence microscopy or turbidimetric assays to quantify microtubule disruption .
  • Caspase Activation : Western blotting for caspase-3/7 cleavage to confirm apoptosis induction .

Advanced Research Questions

Q. How does the structure-activity relationship (SAR) of substituents influence microtubule destabilization?

  • Methodological Answer :

  • Substituent Effects : Electron-donating groups (e.g., 4′-methoxy) enhance cytotoxicity by improving tubulin binding, while nitro groups reduce activity. Trimethoxyaryl derivatives (e.g., 6t) show high potency due to increased hydrophobic interactions .
  • SAR Table :
CompoundR1_1R2_2IC50_{50} (µM)
6c4-Br4-F0.45
6d4-OCH3_34-F0.32
6t2,4,6-OCH3_33-NH2_2-4-OCH3_30.12

Q. What methodologies study the compound’s mechanism of action involving tubulin depolymerization?

  • Methodological Answer :

  • Tubulin Binding Assays : Competitive binding with [3H^3H]colchicine to measure displacement.
  • Molecular Dynamics (MD) : Simulations (e.g., GROMACS) analyze binding stability to the colchicine site of β-tubulin. Key residues: Lys254, Asn258 .
  • Cell Cycle Analysis : Flow cytometry after propidium iodide staining shows G2/M arrest .

Q. How can prodrug strategies enhance bioavailability and BBB permeability?

  • Methodological Answer :

  • Phosphate Prodrugs : Phosphorylation of phenolic -OH groups (e.g., 6p) using POCl3_3 improves water solubility. In vivo hydrolysis releases the active form .
  • BBB Permeability : LogP calculations and PAMPA-BBB assays predict CNS penetration. Trimethoxy derivatives show logP ~3.2, suitable for brain targeting .

Q. What computational approaches predict binding interactions with targets like SHP2?

  • Methodological Answer :

  • Virtual Screening : Docking (AutoDock Vina) identifies allosteric SHP2 binding pockets.
  • Fragment Molecular Orbital (FMO) : Quantifies interaction energies between the sulfonamide and key residues (e.g., Glu250, Lys366) .
  • MD Stability Analysis : RMSD/RMSF metrics assess ligand-protein complex stability over 100 ns simulations .

Data Contradiction Analysis

Q. How can researchers resolve discrepancies in biological activity across cell lines?

  • Methodological Answer :

  • Cell Line Profiling : Test compound panels (e.g., NCI-60) to identify lineage-specific sensitivity (e.g., breast vs. colon cancer).
  • Mechanistic Follow-Up : Compare tubulin isoform expression (βIII-tubulin vs. βIV) via qPCR to explain resistance .
  • Pharmacokinetic Studies : Measure intracellular drug accumulation using LC-MS to rule out uptake differences .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.